molecular formula C17H11N3O2 B10869259 4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol

4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol

Cat. No.: B10869259
M. Wt: 289.29 g/mol
InChI Key: ANTLMLJSRUEWEM-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol is a heterocyclic compound that features both an oxadiazole and a quinolinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol typically involves the formation of the oxadiazole ring followed by its attachment to the quinolinol moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under cyclodehydration conditions to form the oxadiazole ring . The quinolinol moiety can be introduced through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific substituents required .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . The compound can also interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and quinolinol-based molecules. Examples include:

Uniqueness

What sets 4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol apart is its unique combination of the oxadiazole and quinolinol moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one

InChI

InChI=1S/C17H11N3O2/c21-15-10-13(12-8-4-5-9-14(12)18-15)17-19-16(20-22-17)11-6-2-1-3-7-11/h1-10H,(H,18,21)

InChI Key

ANTLMLJSRUEWEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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